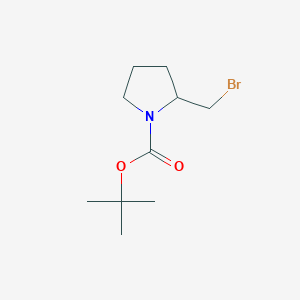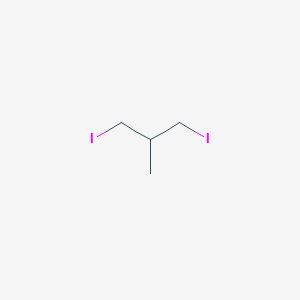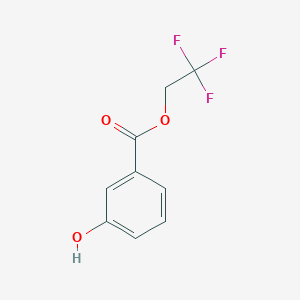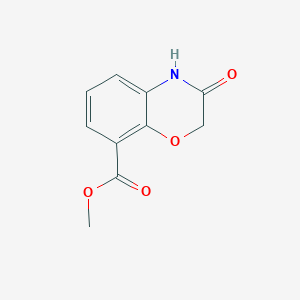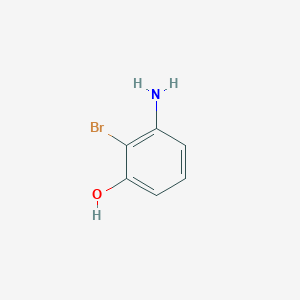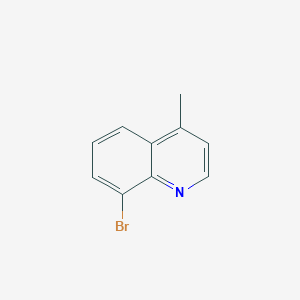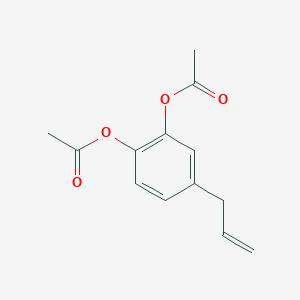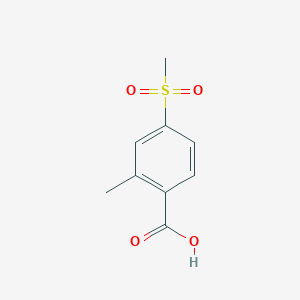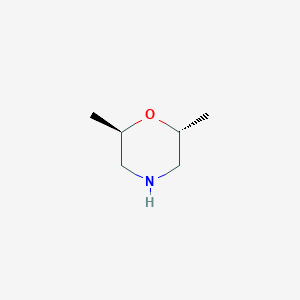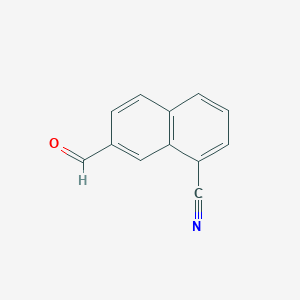
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is C17H25Br . The average mass is 309.284 Da and the monoisotopic mass is 308.113953 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is predicted to be 363.0±21.0 °C . The density is predicted to be 1.129±0.06 g/cm3 . It appears as white needle-like crystals .Applications De Recherche Scientifique
Synthesis and Material Science
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and its derivatives play a significant role in the field of material science, particularly in the synthesis of liquid crystals and related compounds. For example, Feng Bo-cheng et al. (2004) reported the synthesis of 1-bromo-4-n-pentyl benzene, a liquid crystal intermediate, using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, achieving a high purity of 99.3% (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004). Similarly, Gray et al. (1988) synthesized a series of 1-(trans-4-alkylcyclohexylethyl)-4-alkyl- and -4-alkoxy-benzenes, showcasing their low melting and clearing points, making them suitable as additives in liquid crystal materials (Gray, Lacey, Scrowston, Shenouda, & Toyne, 1988).
Photoluminescence Properties
The photoluminescence properties of derivatives of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene are explored in material sciences. Liang Zuo-qi (2015) investigated the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene in both solution and solid-state, noting significant differences in fluorescence intensity and emission wavelengths (Liang Zuo-qi, 2015).
Chemical Reactivity and Mechanistic Studies
Research on the chemical reactivity of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene derivatives provides insights into their potential applications in various chemical reactions. For instance, Neverov and Brown (1998) studied the kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes, providing a deeper understanding of the reaction mechanisms (Neverov & Brown, 1998).
Computational Studies and Theoretical Approaches
Computational methods such as Density Functional Theory (DFT) are used to study the properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene derivatives. Patil et al. (2012) performed a DFT study on 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, highlighting the importance of theoretical approaches in understanding the properties of these compounds (Patil, Uthaisar, Barone, & Fahlman, 2012).
Catalytic Applications and Asymmetric Reactions
The derivatives of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene are also explored for their catalytic applications. For example, Jiang et al. (2006) incorporated trans-(1R,2R)-diaminocyclohexane into the framework of mesoporous silica, demonstrating its potential as a catalyst in asymmetric reactions (Jiang, Yang, Wang, Zhu, Yang, & Li, 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound can dissolve in solvents and slowly evaporate in air , which might suggest it interacts with its targets through solution-based mechanisms.
Pharmacokinetics
The compound is a solid at room temperature and has a predicted density of 1.129±0.06 g/cm3 . It has a predicted boiling point of 363.0±21.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene. The compound is sensitive to light and can be affected by heat and oxygen in the air . It should be stored in a sealed, dry environment at room temperature .
Propriétés
IUPAC Name |
1-bromo-4-(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHOIKFJBTGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000794 | |
| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene | |
CAS RN |
79832-89-6 | |
| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in the synthesis of the anthracene derivative described in the paper?
A1: The research paper describes the synthesis of 1,8-bis[4-(4-pentylcyclohexyl)phenyl]-10-methoxyanthracene via a Suzuki coupling reaction. [] This reaction requires a halogenated aromatic compound as one of the starting materials. In this case, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene fulfills this role. The bromine atom acts as a leaving group, allowing the palladium catalyst to facilitate the formation of a carbon-carbon bond between the benzene ring of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene and the anthracene core. The presence of the trans-4-pentylcyclohexyl substituent on the benzene ring is likely to influence the solubility and self-assembly properties of the final anthracene derivative. These properties are crucial for potential applications in organic electronics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




